N'-(3-bromobenzyl)-N,N-dimethylethane-1,2-diamine

Description

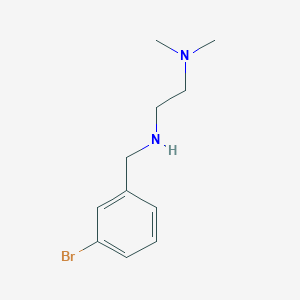

N'-(3-Bromobenzyl)-N,N-dimethylethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a dimethylamino group and a 3-bromobenzyl substituent. Its structure combines the chelating properties of the diamine backbone with the electronic and steric effects of the brominated aromatic moiety.

Properties

Molecular Formula |

C11H17BrN2 |

|---|---|

Molecular Weight |

257.17 g/mol |

IUPAC Name |

N-[(3-bromophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C11H17BrN2/c1-14(2)7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9H2,1-2H3 |

InChI Key |

VATABOZSCSWGSY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNCC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE typically involves the reaction of 3-bromobenzyl chloride with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production methods for [(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as distillation or crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

[(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential pharmacological properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-BROMOPHENYL)METHYL][2-(DIMETHYLAMINO)ETHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural features, electronic effects, and applications of N'-(3-bromobenzyl)-N,N-dimethylethane-1,2-diamine and its analogues:

Key Findings

Coordination Chemistry :

- DMEDA is widely used as a ligand in copper-catalyzed reactions due to its moderate steric profile and electron-donating methyl groups . The 3-bromobenzyl substituent in the target compound may enhance stability in oxidative conditions due to bromine's electron-withdrawing nature, though this requires experimental validation.

- TMEDA’s full methylation increases its basicity and chelating ability, making it superior in reactions requiring strong metal coordination .

Biological Activity: DMEDA derivatives are integral to medications targeting cancer drug resistance and pancreatitis . The bromobenzyl group in the target compound may confer unique biological interactions, such as enhanced DNA intercalation or kinase inhibition, as seen in indoloquinoline derivatives .

Steric and Electronic Trade-offs: Bulky substituents (e.g., mesityl in N1,N2-Dimesitylethane-1,2-diamine) hinder coordination but are useful in selective catalysis .

Synthetic Utility :

- DMEDA derivatives are modified to improve lipophilicity and metabolic stability, as seen in amide coupling reactions . The bromine atom in the target compound could facilitate further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).

Biological Activity

N'-(3-Bromobenzyl)-N,N-dimethylethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of N,N-dimethylated diamines. Its structure includes a bromobenzyl moiety that may influence its biological interactions. The presence of two dimethylamino groups enhances its solubility and potential reactivity with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds, particularly those containing Schiff base structures, which share similarities with this compound. For instance, research has shown that derivatives of Schiff bases exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Schiff Base Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Salicylaldehyde-hydrazine | Staphylococcus aureus | 15 µg/mL |

| Salicylaldehyde-o-phenylenediamine | K562 leukemia cells | 10 µg/mL |

| This compound | TBD | TBD |

Note: Data for this compound is currently under investigation.

Antitumor Activity

The potential antitumor effects of compounds similar to this compound have been documented in various studies. For example, certain isatin derivatives have demonstrated cytotoxicity against drug-resistant cancer cell lines such as NCI/ADR-RES. The mechanism often involves the induction of apoptosis through caspase activation and disruption of microtubule assembly.

Case Study: Isatin Derivatives

In a study evaluating isatin derivatives:

- IC50 values were determined against various cancer cell lines.

- Compounds exhibited IC50 values ranging from 0.052 µM to over 100 µM depending on structural modifications.

This suggests that structural components similar to those found in this compound could be explored for enhanced antitumor activity.

Enzyme Inhibition

Research into Schiff base complexes has revealed their potential as enzyme inhibitors. For instance, some metal complexes derived from Schiff bases have shown significant inhibition against alkaline phosphatase and other enzymes involved in metabolic pathways.

Table 2: Enzyme Inhibition Studies

| Compound | Enzyme Target | Inhibition Rate (%) |

|---|---|---|

| Schiff Base A | Alkaline Phosphatase | 75% |

| Schiff Base B | Cyclooxygenase | 60% |

| This compound | TBD | TBD |

Note: Specific data for this compound is pending further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.